2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorophenyl group, a cyano group, and a cyclopropyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-CHLOROPHENYL)-2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}ACETAMIDE
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE SULFONAMIDES
Uniqueness
2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-CYCLOPROPYL-2-PYRIDYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-cyano-6-cyclopropylpyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-12-5-3-10(4-6-12)13-7-15(11-1-2-11)21-17(14(13)8-19)23-9-16(20)22/h3-7,11H,1-2,9H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCJQVRNFJKNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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